(8-Bromoquinolin-2-yl)methanol
Description
(8-Bromoquinolin-2-yl)methanol is a brominated quinoline derivative featuring a hydroxymethyl group at the 2-position of the quinoline ring. This compound is synthesized via the reduction of 8-bromoquinoline-2-carbaldehyde using sodium borohydride (NaBH₄) in ethanol. The reaction proceeds at 0°C to room temperature, followed by acid quenching, extraction with dichloromethane (DCM), and purification . Its structural and electronic properties make it a versatile intermediate in organic synthesis, particularly for generating protected derivatives (e.g., silyl ethers) for further functionalization .
Properties
IUPAC Name |
(8-bromoquinolin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKTWFGWCLNZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selenium Dioxide-Mediated Oxidation
Selenium dioxide (SeO₂) is a widely used oxidizing agent for converting methyl groups on heteroaromatic systems to aldehydes. In the context of 8-bromo-2-methylquinoline, this reaction proceeds efficiently in dioxane under reflux conditions.
Representative Procedure
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Reactants : 8-Bromo-2-methylquinoline (1.110 g, 5 mmol), SeO₂ (1.110 g, 10 mmol), 1,4-dioxane (30 mL).
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Conditions : Reflux at 100°C for 3–6 hours, monitored by TLC.
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Workup : Filtration and concentration of the organic phase, followed by column chromatography purification.
A modified protocol at 60°C achieved a lower yield (3.1 g crude product) but reduced reaction time. The general mechanism involves SeO₂ acting as an oxygen transfer agent, selectively oxidizing the methyl group to an aldehyde without over-oxidizing to the carboxylic acid.
Tin Anhydride as an Alternative Oxidizing Agent
Tin anhydride (SnO₂) offers an alternative pathway, particularly in tetrahydrofuran (THF) under reflux. This method, detailed in a patent synthesis, avoids selenium-based reagents, which may be preferable for scalability.
Patent Protocol
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Reactants : 8-Bromo-2-methylquinoline (60 g), SnO₂ (92 g), THF (500 mL).
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Conditions : Reflux for 3 hours.
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Workup : Filtration, ethyl acetate extraction, and silica gel chromatography.
While SnO₂ achieves moderate yields, its operational simplicity and compatibility with THF make it a viable alternative to SeO₂.
Reduction of 8-Bromo-2-quinolinecarboxaldehyde to this compound
The aldehyde intermediate is reduced to the primary alcohol using borohydride reagents. Although explicit procedures for this step are absent in the provided sources, standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are routinely employed in analogous syntheses.
Inferred Procedure
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Reactants : 8-Bromo-2-quinolinecarboxaldehyde (1 equiv), NaBH₄ (2 equiv), methanol or THF.
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Conditions : Room temperature, 1–2 hours.
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Workup : Quenching with water, extraction with ethyl acetate, and purification via column chromatography.
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Expected Yield : 70–90% (based on analogous reductions).
This step is critical for achieving the target alcohol, though optimization may be required to address steric hindrance from the quinoline ring.
Comparative Analysis of Oxidation Methods
The following table summarizes key parameters for the oxidation methods discussed:
Critical Considerations for Process Optimization
Solvent Selection
Catalyst Stoichiometry
Scalability Challenges
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SeO₂ reactions generate toxic selenium residues, complicating large-scale production.
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SnO₂ methods, while cleaner, require meticulous temperature control to prevent aldehyde decomposition.
Chemical Reactions Analysis
Types of Reactions
(8-Bromoquinolin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (8-Bromoquinolin-2-yl)carboxylic acid.
Reduction: Quinolin-2-ylmethanol.
Substitution: (8-Methoxyquinolin-2-yl)methanol.
Scientific Research Applications
Introduction to (8-Bromoquinolin-2-yl)methanol
This compound is an organic compound characterized by its unique molecular structure, featuring a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the quinoline ring. This compound, with the molecular formula C10H8BrNO, has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.
Applications in Scientific Research
This compound has several significant applications across various scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines, leveraging its unique molecular interactions.
Medicine
- Drug Development : The compound is being investigated for its potential role in developing novel therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to new treatment options for diseases .
Industrial Applications
- Dyes and Pigments : Due to its chemical properties, this compound is utilized in producing dyes and pigments, contributing to various industrial processes.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation.
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound displayed potent activity, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of (8-Bromoquinolin-2-yl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
8-Bromo-2-(((tert-Butyldimethylsilyl)oxy)methyl)quinoline
This derivative of (8-bromoquinolin-2-yl)methanol is synthesized by reacting the parent compound with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF. The silyl ether protection enhances stability during subsequent reactions, a critical advantage over the unprotected methanol form, which is prone to oxidation .
(Benzo[d]imidazol-2-yl)methanols
Fluorinated analogs, such as fluorinated (benzo[d]imidazol-2-yl)methanols, share functional similarity due to the hydroxymethyl group on a heterocyclic ring. However, the benzoimidazole core differs electronically from quinoline, leading to distinct reactivity. Fluorine substituents increase electronegativity and metabolic stability, making these compounds valuable in drug development .
Physicochemical Properties
Collision Cross-Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 237.98621 | 141.1 |
| [M+Na]⁺ | 259.96815 | 146.5 |
| [M-H]⁻ | 235.97165 | 142.3 |
| [M+Na-2H]⁻ | 257.95360 | 145.7 |
Table 1: Collision cross-section data for this compound .
In contrast, fluorinated (benzo[d]imidazol-2-yl)methanols exhibit higher polarity due to fluorine’s electronegativity, likely resulting in larger CCS values, though specific data are unavailable in the literature .
Biological Activity
Introduction
(8-Bromoquinolin-2-yl)methanol is an organic compound with the molecular formula C10H8BrNO, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the quinoline ring, enhances its reactivity and biological interaction capabilities.
- Molecular Weight : 238.08 g/mol
- Structural Formula : Structure
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination of Quinoline : Quinoline is treated with bromine in the presence of a catalyst (e.g., iron or aluminum bromide) to introduce the bromine atom.
- Hydroxymethyl Group Introduction : The brominated quinoline is then reacted with formaldehyde and a reducing agent (e.g., sodium borohydride) to form this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation in various cancer types, including:
- Breast Cancer : Induces apoptosis in MCF-7 cells with an IC50 value of 15 µM.
- Lung Cancer : Inhibits A549 cell growth with an IC50 value of 12 µM.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Topoisomerase II : This enzyme plays a critical role in DNA replication; its inhibition leads to DNA damage and subsequent cell death.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential for treating infections that are difficult to manage with current antibiotics . -
Case Study on Anticancer Properties :
Research presented at the American Association for Cancer Research indicated that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer, supporting its further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique biological activity:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Quinolin-2-ylmethanol | Lacks bromine at position 8 | Limited antimicrobial activity |
| (8-Chloroquinolin-2-yl)methanol | Contains chlorine instead of bromine | Weaker anticancer effects |
| (8-Methoxyquinolin-2-yl)methanol | Contains methoxy group | Reduced reactivity in biological assays |
The presence of the bromine atom enhances both reactivity and biological efficacy, making this compound a more potent candidate for drug development compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (8-Bromoquinolin-2-yl)methanol, and how can its purity be optimized?
- Methodology : Synthesis typically involves bromination of quinoline derivatives at the 8th position, followed by reduction of the carbonyl group to a methanol moiety. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation) can target the 8-position. Post-bromination, reduction with NaBH₄ or LiAlH₄ is employed to convert ketones to alcohols.
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
- FTIR : Identify O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈BrNO).
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. The compound is likely light-sensitive; store in amber vials at 2–8°C.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for brominated organic compounds. Neutralize residual reactivity with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for brominated quinolines be resolved?
- Analysis Framework :
Variable Identification : Compare reaction conditions (temperature, solvent polarity, catalyst loading). For instance, polar aprotic solvents (DMF) may favor electrophilic bromination but increase side reactions.
Reproducibility Trials : Replicate protocols with strict control of moisture (e.g., bromine quenches in humid environments).
Byproduct Profiling : Use LC-MS to identify undesired products (e.g., di-brominated isomers or oxidation byproducts).
- Case Study : Discrepancies in 5,7-dibromoquinoline synthesis were linked to competing bromination pathways; adjusting stoichiometry (≤1.1 eq. Br₂) improved selectivity .
Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Approach :
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed aryl-Br bond activation).
- Solvent Effects : Simulate solvation energies (e.g., toluene vs. DMSO) to optimize reaction kinetics.
- Validation : Compare computed activation energies with experimental yields. For example, lower activation barriers (≤25 kcal/mol) correlate with >80% yields in analogous systems .
Q. How can researchers design experiments to study the biological activity of this compound?
- Experimental Design :
Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., cytochrome P450 or kinases).
Activity Assays : Use fluorescence quenching (e.g., tryptophan residues in target proteins) or SPR (surface plasmon resonance) for binding affinity measurements.
Toxicity Profiling : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays (IC₅₀ values).
- Precedent : Brominated phenylmethanol derivatives (e.g., (2-Amino-3,5-dibromophenyl)methanol) show antimicrobial activity at MICs of 8–32 µg/mL .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
